5-(2,3-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide
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Overview
Description
5-(2,3-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a dichlorophenyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction using reagents such as chlorine or bromine.
Coupling with Quinoline: The quinoline moiety can be coupled to the furan ring through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine, such as 2-methylquinoline-8-amine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(2,3-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2,3-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide: can be compared with other furan carboxamides, such as:
Uniqueness
- The presence of the dichlorophenyl group and the quinoline moiety in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. These structural features may contribute to its specific reactivity and potential applications in various fields.
Properties
Molecular Formula |
C21H14Cl2N2O2 |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(2-methylquinolin-8-yl)furan-2-carboxamide |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-8-9-13-4-2-7-16(20(13)24-12)25-21(26)18-11-10-17(27-18)14-5-3-6-15(22)19(14)23/h2-11H,1H3,(H,25,26) |
InChI Key |
AGDBBJCQUQZWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)C=C1 |
Origin of Product |
United States |
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